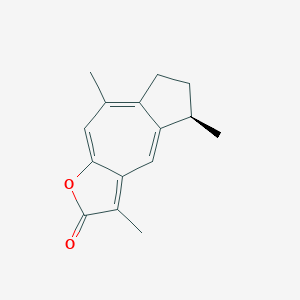
4-Cyanophenyl isothiocyanate
Overview
Description
4-Cyanophenyl isothiocyanate is an organic compound with the molecular formula C8H4N2S. It is a derivative of phenyl isothiocyanate, where a cyano group is attached to the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
4-Cyanophenyl isothiocyanate, also known as 4-Isothiocyanatobenzonitrile, is a compound that has been used in the synthesis of thiosemicarbazide derivatives . These derivatives have been evaluated for their anti-inflammatory and urease inhibition activities . .
Mode of Action
Isothiocyanates, in general, are known to interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Biochemical Pathways
Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates . They can modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates in general have been shown to have anti-inflammatory and anti-cancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry environment to maintain its stability and efficacy . Additionally, it is toxic if inhaled, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Amines and Phenyl Isothiocyanate: One common method involves the reaction of amines with phenyl isothiocyanate.
From Amines and Carbon Disulfide: Another method involves the reaction of amines with carbon disulfide in the presence of a catalyst such as di-tert-butyl dicarbonate and DMAP or DABCO.
From Amines and Phenyl Chlorothionoformate: This method involves the reaction of primary amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide.
Industrial Production Methods
Industrial production methods for 4-Cyanophenyl isothiocyanate typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, safety, and yield. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 4-Cyanophenyl isothiocyanate undergoes nucleophilic substitution reactions with various amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various adducts.
Common Reagents and Conditions
Amines: Used in substitution reactions to form thiourea derivatives.
Solvents: Dimethylbenzene is commonly used as a solvent in these reactions.
Catalysts: DMAP, DABCO, and solid sodium hydroxide are used as catalysts in different synthetic routes
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Adducts: Formed from addition reactions with nucleophiles.
Scientific Research Applications
4-Cyanophenyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the cyano group and is less reactive compared to 4-Cyanophenyl isothiocyanate.
4-Fluorophenyl Isothiocyanate: Contains a fluorine atom instead of a cyano group, leading to different reactivity and applications.
4-Methoxyphenyl Isothiocyanate: Contains a methoxy group, which affects its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the cyano group, which enhances its electrophilicity and reactivity compared to other phenyl isothiocyanates. This makes it particularly useful in reactions requiring high reactivity and specificity .
Properties
IUPAC Name |
4-isothiocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKAXLNKZXNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062609 | |
| Record name | Benzonitrile, 4-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-32-6 | |
| Record name | 4-Cyanophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isothiocyanatobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)






